![molecular formula C9H10N2O3 B3027830 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid CAS No. 1402232-72-7](/img/structure/B3027830.png)
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Overview
Description
The compound “1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a cyclopropylmethyl group attached to it, which is a cyclopropane ring attached to a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyclopropanes are generally synthesized through cyclopropanation of an existing scaffold. The advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a cyclopropylmethyl group, which is a three-membered cyclopropane ring attached to a methyl group .
Chemical Reactions Analysis
Cyclopropanes, due to their ring strain, are reactive and can participate in various chemical reactions. They can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .
Scientific Research Applications
Ethylene Biosynthesis and Plant Hormones
1-Aminocyclopropane-1-carboxylic acid (ACC) plays a crucial role in ethylene biosynthesis in plants. Ethylene is a gaseous phytohormone that regulates various processes, including fruit ripening, seed germination, and senescence. ACC serves as the immediate precursor to ethylene, and its quantification has been challenging due to its strongly acidic nature. Researchers have developed liquid chromatography-tandem mass spectrometry methods to accurately quantify ACC levels along with other phytohormones like auxins, cytokinins, jasmonic acid, abscisic acid, and salicylic acid from the same biological sample .
Suzuki–Miyaura Coupling
1-Aminocyclopropane-1-carboxylic acid has applications in organic synthesis. The Suzuki–Miyaura cross-coupling reaction is a powerful method for forming carbon–carbon bonds. Researchers have explored the use of boron reagents derived from ACC in this reaction. The mild reaction conditions and functional group tolerance make this coupling strategy widely applicable in synthetic chemistry .
Medicinal Chemistry
ACC derivatives have potential in medicinal chemistry. Researchers investigate their effects on cellular processes, including cell growth, apoptosis, and inflammation. By modifying the ACC scaffold, novel compounds with therapeutic properties can be designed for various diseases .
Crop Improvement
Understanding ACC metabolism and ethylene signaling pathways is essential for crop improvement. Researchers study ACC synthase (ACS) and ACC oxidase (ACO) enzymes to manipulate ethylene production. By modulating ethylene levels, they can enhance crop yield, stress tolerance, and fruit quality .
Environmental Monitoring
ACC can serve as a biomarker for environmental stress. Monitoring ACC levels in plants can provide insights into responses to factors like drought, flooding, and pollutants. Researchers use ACC quantification to assess plant health and ecosystem dynamics .
Biochemical Studies
ACC is a valuable tool for studying ethylene-related processes. Researchers use labeled ACC isotopes to trace ethylene biosynthesis pathways and investigate hormonal crosstalk. These studies contribute to our understanding of plant growth, development, and stress responses .
properties
IUPAC Name |
1-(cyclopropylmethyl)-2-oxopyrimidine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)7-3-10-9(14)11(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYUQJWDFGBKHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=NC2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157048 | |
Record name | 5-Pyrimidinecarboxylic acid, 1-(cyclopropylmethyl)-1,2-dihydro-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |
CAS RN |
1402232-72-7 | |
Record name | 5-Pyrimidinecarboxylic acid, 1-(cyclopropylmethyl)-1,2-dihydro-2-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinecarboxylic acid, 1-(cyclopropylmethyl)-1,2-dihydro-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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